5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
CAS No.:
Cat. No.: VC13576322
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15N3O2 |
---|---|
Molecular Weight | 245.28 g/mol |
IUPAC Name | 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole |
Standard InChI | InChI=1S/C13H15N3O2/c17-16(18)11-3-4-13-12(7-11)10(8-14-13)9-15-5-1-2-6-15/h3-4,7-8,14H,1-2,5-6,9H2 |
Standard InChI Key | CBLKOOHEMGHOAA-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
5-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole (molecular formula: C₁₃H₁₅N₃O₂) features a bicyclic indole scaffold substituted with a nitro group at position 5 and a pyrrolidin-1-ylmethyl moiety at position 3. The nitro group enhances electron-withdrawing effects, stabilizing the indole ring and facilitating π-π stacking interactions with G4 DNA . The pyrrolidine side chain, connected via a methylene bridge, introduces conformational flexibility and hydrogen-bonding capabilities critical for binding specificity. Nuclear magnetic resonance (NMR) studies confirm that the pyrrolidine group adopts a chair-like conformation when bound to G4 structures, optimizing van der Waals contacts with the terminal G-quartets .
Synthetic Routes and Optimization
The synthesis of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole involves multistep strategies to ensure regioselective functionalization (Scheme 1) .
Key Synthetic Steps
-
Nitroindole Core Formation: Starting from 5-nitro-1H-indole, a Vilsmeier-Haack reaction introduces a formyl group at position 3 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . This intermediate undergoes condensation with pyrrolidine in the presence of sodium borohydride (NaBH₄) to yield the pyrrolidin-1-ylmethyl substituent.
-
Protection and Functionalization: Methylation at the indole nitrogen (position 1) via nucleophilic substitution with methyl iodide enhances stability and prevents undesired side reactions during subsequent steps .
-
Reduction and Purification: Catalytic hydrogenation (Pd/C) selectively reduces nitro groups in related analogs, though this step is omitted for the nitro-containing target compound to preserve its electronic properties .
Scheme 1: Synthetic pathway for 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole .
-
Step A: Vilsmeier-Haack formylation at position 3.
-
Step B: Reductive amination with pyrrolidine.
-
Step C: N1-methylation for stability.
Yield optimization trials revealed that maintaining anhydrous conditions during the Vilsmeier-Haack reaction improves formylation efficiency (58–66% yield), while excess pyrrolidine (2.5 equiv.) ensures complete side-chain incorporation .
Biophysical Interactions with c-Myc G-Quadruplex DNA
The compound’s anticancer activity stems from its high-affinity binding to the c-Myc promoter G4 DNA, as validated through fluorescence intercalator displacement (FID), microscale thermophoresis (MST), and NMR spectroscopy .
Binding Affinity and Selectivity
-
FID Assay: Displacement of thiazole orange (TO) from c-Myc G4 DNA yielded a DC₅₀ value of 5.01 ± 0.15 μM, indicating strong competitive binding .
-
MST Analysis: Equilibrium dissociation constants (K<sub>D</sub>) of 1.32 μM (MST) and 2.4 μM (fluorescence titration) underscore nanomolar-range affinity .
-
Selectivity Over Duplex DNA: The compound exhibits 24.12–29.23-fold selectivity for G4 over duplex DNA, minimizing off-target effects .
NMR Structural Insights
¹H-NMR titration experiments revealed ligand-induced chemical shift perturbations (CSPs) at imino protons of G4, G8, G13, G15, and G19, located at the 5’- and 3’-terminal G-quartets . Binding occurs in a 2:1 stoichiometry, with each ligand molecule engaging both quartets through π-stacking and hydrogen bonding (Figure 1) .
Table 1: Biophysical and Cellular Profiling of 5-Nitro-3-(Pyrrolidin-1-Ylmethyl)-1H-Indole
Parameter | Value |
---|---|
DC₅₀ (FID, c-Myc G4) | 5.01 ± 0.15 μM |
K<sub>D</sub> (MST) | 1.32 μM |
Selectivity (G4/Duplex) | 24.12–29.23 |
c-Myc mRNA Downregulation | 50–65% (10 μM, HeLa) |
Sub-G1 Arrest (48 h) | 70.9–85.7% (6 μM, HeLa) |
Biological Activity and Mechanisms of Action
Antiproliferative Effects
In HeLa cervical cancer cells, the compound demonstrated dose-dependent growth inhibition (IC₅₀ = 6.2 μM) with minimal toxicity toward normal kidney epithelial cells (NKE) at concentrations up to 30 μM . Flow cytometry revealed 85.7% sub-G1 arrest after 48-hour treatment (6 μM), indicative of apoptosis .
c-Myc Downregulation and ROS Induction
-
Transcriptional Suppression: Quantitative PCR showed 50–65% reduction in c-Myc mRNA levels at 10 μM .
-
Protein Degradation: Western blotting confirmed 65% decrease in c-Myc protein expression, correlating with cell cycle arrest .
-
ROS Accumulation: Intracellular ROS levels increased 3.8-fold post-treatment, contributing to oxidative stress-mediated apoptosis .
Structure-Activity Relationships (SAR)
Critical structural determinants for activity include:
-
Nitro Group at Position 5: Enhances G4 binding affinity (compare DC₅₀ = 5.01 μM for nitro vs. 19.12 μM for unsubstituted indole) .
-
Pyrrolidine Side Chain: The methylene-bridged pyrrolidine improves solubility and hydrogen-bonding capacity; removal reduces K<sub>D</sub> by 3-fold .
-
N1 Methylation: Protects against metabolic degradation while maintaining planar geometry for DNA interaction .
Figure 2: SAR analysis highlighting the impact of nitro and pyrrolidine groups on G4 binding .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume